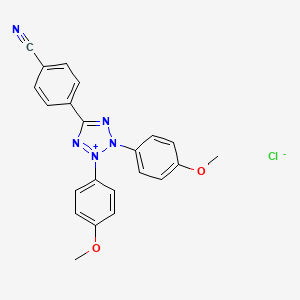

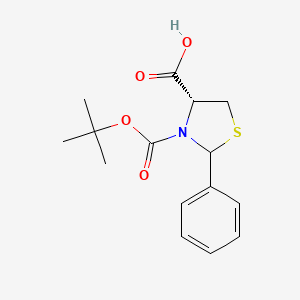

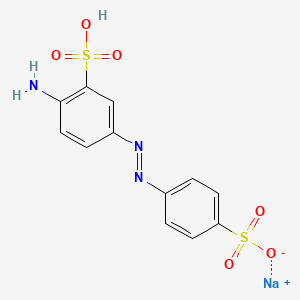

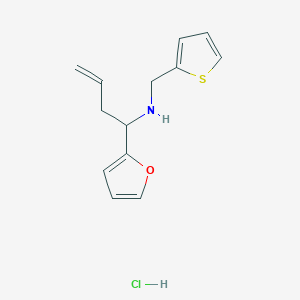

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidine derivatives like BPTA involves the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Aplicaciones Científicas De Investigación

Synthesis of Protected β-Hydroxyaspartic Acid Derivatives : Wagner and Tilley (1990) demonstrated the use of a derivative of (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid in the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a protected β-hydroxyaspartic acid derivative suitable for incorporation into peptides via solid-phase synthesis. This synthesis involved key transformations like ruthenium tetraoxide mediated oxidation and dichromate oxidation of the resulting primary alcohol to α-carboxylic acid (Wagner & Tilley, 1990).

Anti-Breast Cancer Property : Jagtap et al. (2018) synthesized diastereomeric '2RS,4R'-2-arylthiazolidine-4-carboxylic acids (ATCAs) and studied their in vitro anti-breast cancer activity. Some compounds showed significant anti-breast cancer activity, being more active than standard drugs in terms of induced apoptosis mode of MCF7 cell death (Jagtap et al., 2018).

Lipase Catalyzed Regioselective Lactamization : Aurell et al. (2014) developed a synthesis method for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, involving a key step of lipase-catalyzed regioselective lactamization. This method was efficient for the preparation of gram quantities of the target compound (Aurell et al., 2014).

Preparation of Peptidomimetics : Ferrini et al. (2015) developed a protocol for the synthesis of a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a suitable molecule for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This synthesis employed a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides (Ferrini et al., 2015).

Synthesis of Fluorinated Heterocyclic Amino Acid : Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, involving the N-protecting group change to a Boc-group for further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid (Van Hende et al., 2009).

Propiedades

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CSC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)